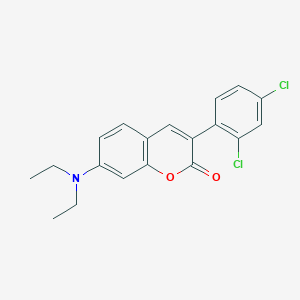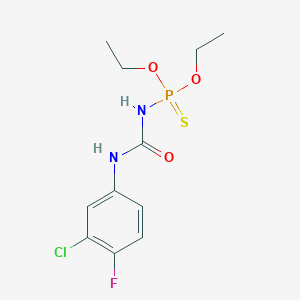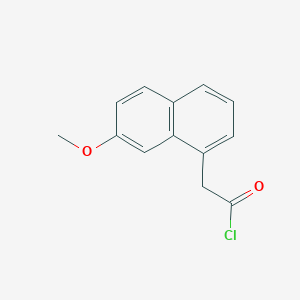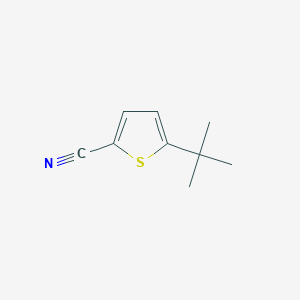
3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin
Overview
Description
3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This particular compound is characterized by the presence of a dichlorophenyl group and a diethylamino group attached to the coumarin core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin typically involves the condensation of 2,4-dichlorobenzaldehyde with diethylaminoethyl acetate in the presence of a base, followed by cyclization to form the coumarin ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe and in the synthesis of other complex organic molecules.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable tool in biological studies.
Medicine: It is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor and its ability to modulate biological pathways.
Industry: The compound is used in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin involves its interaction with specific molecular targets and pathways. The dichlorophenyl group enhances its binding affinity to certain enzymes and receptors, while the diethylamino group modulates its solubility and cellular uptake. The compound can inhibit enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)coumarin
- 7-(Diethylamino)coumarin
- 3-(2,4-Dichlorophenyl)-4-hydroxycoumarin
Uniqueness
3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin stands out due to the combined presence of the dichlorophenyl and diethylamino groups, which confer unique chemical reactivity and biological activity. This dual functionality makes it more versatile compared to similar compounds that lack one of these groups.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO2/c1-3-22(4-2)14-7-5-12-9-16(19(23)24-18(12)11-14)15-8-6-13(20)10-17(15)21/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFPHCVWLTZYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-(5-{[2,6-dinitro-4-(trifluoromethyl)phenyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3042960.png)
![2-{[3-(3-chloro-4-fluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran](/img/structure/B3042962.png)

![N'-{[1-(dichloromethyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-4-fluoro-N',3,5-trimethylbenzenesulphonohydrazide](/img/structure/B3042964.png)
![2-({2-[5-(2,4-Difluorophenyl)-2-furyl]-2-oxoethyl}thio)pyridinium-1-olate](/img/structure/B3042967.png)
![3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol](/img/structure/B3042968.png)








